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Introduction

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a
nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique physicochemical
properties, including improved aqueous solubility, metabolic stability, and the ability to form key
hydrogen bond interactions, have made it a cornerstone in the design of a diverse array of
therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the structure-
activity relationships (SAR) of morpholine-containing compounds, with a focus on their
applications as anticancer and antifungal agents. The guide summarizes quantitative data,
details key experimental protocols, and provides visual representations of relevant biological
pathways and experimental workflows to facilitate a comprehensive understanding for
researchers in drug discovery and development.

Anticancer Activity of Morpholine Derivatives

Morpholine derivatives have demonstrated significant potential as anticancer agents, often by
targeting crucial signaling pathways involved in cell proliferation and survival. A prominent
target is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of
Rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.[3][4][5]
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Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various

morpholine derivatives against different cancer cell lines. These data highlight key SAR trends.

Table 1: Cytotoxicity of Morpholine-Substituted Quinazoline Derivatives[1][6]

MCF-7 IC50 SHSY-5Y IC50
Compound R Group A549 IC50 (uM)
(M) (M)
N,N-
AK-3 ] ] 10.38 + 0.27 6.44 + 0.29 9.54 +0.15
dimethylamine
AK-4 Indole Moderate Activity  Moderate Activity = Moderate Activity
Favorable Favorable Favorable
AK-5 p-hydroxy phenyl o o o
Activity Activity Activity
AK.7 p-isopropyl Favorable Favorable Favorable
phenyl Activity Activity Activity
AK-10 4-methoxyphenyl  8.55 + 0.67 3.15+£0.23 3.36 £ 0.29

Table 2: Cytotoxicity of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR

Inhibitors[7]

Substitution MCF-7 IC50 MDA-MB-231
Compound A549 IC50 (pM)
Pattern (uM) IC50 (pM)
10c 3,5-difluoro 3.73+0.17 - -
3-fluoro, 5-
10d . 0.062 + 0.01 0.58+0.11 1.003 + 0.008
trifluoromethyl
3,5-
10e bis(trifluoromethy  0.033 £ 0.003 - 0.63 £0.02
)
3,5-
10h bis(trifluoromethy - 0.087 £ 0.007 -
)
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Table 3: Cytotoxicity of Pyrimidine-Morpholine Hybrids[8]

Compound SwW480 IC50 (pM) MCF-7 IC50 (pM)
2c Significant Cytotoxicity

2e Significant Cytotoxicity

29 510+ 2.12 19.60 +1.13

Key SAR Insights for Anticancer Activity

¢ Substitution on Aromatic Rings: The nature and position of substituents on aromatic rings
attached to the morpholine scaffold significantly influence anticancer activity. Electron-
withdrawing groups, such as trifluoromethyl, and electron-donating groups at specific
positions can enhance potency.[7]

e The Morpholine Ring as a Pharmacophore: The morpholine moiety itself is often crucial for
activity, likely by providing favorable interactions with the target protein, such as hydrogen
bonding via the oxygen atom, and improving the overall physicochemical properties of the
molecule.[2]

o Stereochemistry: The stereochemistry of substituents on the morpholine ring can play a
critical role in determining the potency and selectivity of the compounds.[9]

Signaling Pathway Inhibition: PIBK/Akt/mTOR

Many morpholine-containing anticancer agents exert their effects by inhibiting one or more
kinases in the PISK/Akt/mTOR signaling pathway. This pathway is a central regulator of cell
growth, proliferation, and survival.
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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine
compounds.
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Antifungal Activity of Morpholine Derivatives

Morpholine-based compounds constitute an important class of antifungal agents. Their
mechanism of action often involves the inhibition of ergosterol biosynthesis, a critical
component of the fungal cell membrane.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory
Concentration - MIC, and 50% Inhibitory Concentration - IC50) of sila-morpholine analogues

against various fungal pathogens.

Table 4: Antifungal Activity of Sila-Morpholine Analogues (in pg/mL)[8]
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C. C. C. C. . .
) ) A. niger A. niger
albicans albicans neoforma neoforma
Compoun (ATCC (ATCC
(ATCC (ATCC ns (ATCC ns (ATCC
d 10578) 10578)
24433) 24433) 34664) 34664)
IC50 MIC
IC50 MIC IC50 MIC
5 0.21 0.5 0.19 0.5 0.45 1
11 0.18 0.5 0.16 0.25 0.39 1
12 0.23 0.5 0.18 0.25 0.48 1
15 0.19 0.25 0.15 0.25 0.41 0.5
16 0.25 0.5 0.21 0.5 0.53 1
18 0.17 0.25 0.14 0.25 0.38 0.5
19 0.22 0.5 0.19 0.5 0.47 1
20 0.16 0.25 0.13 0.25 0.35 0.5
21 0.19 0.5 0.17 0.25 0.42 1
22 0.15 0.25 0.12 0.25 0.33 0.5
23 0.18 0.25 0.16 0.25 0.40 0.5
24 0.14 0.25 0.11 0.25 0.31 0.5
Fenpropim
0.28 0.5 0.25 0.5 0.62 1
orph
Amorolfine 0.15 0.25 0.12 0.25 0.34 0.5
Fluconazol
0.5 1 2 4 >64 >64

e

Key SAR Insights for Antifungal Activity

« Silicon Incorporation: The replacement of a carbon atom with silicon in the morpholine ring or
in substituents can lead to potent antifungal agents with improved activity compared to
traditional morpholine antifungals like fenpropimorph.[8]
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» Basic Tertiary Nitrogen: A basic tertiary nitrogen atom within the morpholine ring is often
essential for antifungal activity.[8]

 Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents,
plays a crucial role in its ability to penetrate the fungal cell membrane and reach its target.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of the
biological activity of newly synthesized compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase
enzymes reflect the number of viable cells present.

Workflow for MTT Assay
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Caption: A generalized workflow for determining the in vitro anticancer activity of morpholine

compounds using the MTT assay.

Detailed Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
in 100 pL of appropriate growth medium.

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to
allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the morpholine compounds in growth
medium. Remove the old medium from the wells and add 100 pL of the compound dilutions.
Include a vehicle control (e.g., DMSO) and a positive control.

Incubation: Incubate the plate for an additional 48 to 72 hours.

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
Add 10 pL of the MTT stock solution to each well.

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of
formazan crystals by viable cells.

Solubilization: Carefully remove the medium and add 100 pL of a solubilizing agent (e.qg.,
dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of
approximately 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Determine the IC50 value, the concentration of the compound that inhibits
cell growth by 50%, by plotting a dose-response curve.

In Vitro Antifungal Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the minimum

inhibitory concentration (MIC) of an antifungal agent.
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Workflow for Broth Microdilution Assay
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Caption: A generalized workflow for determining the in vitro antifungal activity of morpholine
compounds using the broth microdilution method.

Detailed Protocol:

e Compound Dilution: Prepare a stock solution of the morpholine compound, typically in
DMSO. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate
containing an appropriate broth medium (e.g., RPMI-1640).

» Inoculum Preparation: Prepare a standardized suspension of the fungal test organism from a
fresh culture. Adjust the suspension to a specific turbidity, corresponding to a known
concentration of fungal cells (e.g., 0.5 McFarland standard).

 Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter
plate, including a growth control (no compound) and a sterility control (no inoculum).
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 Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for a specified period
(e.g., 24-48 hours), depending on the fungal species.

o MIC Determination: After incubation, determine the MIC by visually inspecting the wells for
fungal growth or by measuring the optical density using a microplate reader. The MIC is the
lowest concentration of the compound at which there is no visible growth or a significant
reduction in turbidity compared to the growth control.[4]

Synthesis Workflow Example

The synthesis of bioactive morpholine derivatives often involves multi-step reaction sequences.
The following diagram illustrates a general workflow for the synthesis of a substituted
morpholine compound.

Starting Material A
(e.g., Amino Alcohol)

Reaction 1:
Cyclization

Starting Material B
(e.g., Dihaloalkane)

Final Product: Purification &
Bioactive Morpholine Derivative Characterization

Intermediate:
Substituted Morpholine )
Reaction 2:
Functionalization
Reagent C

Click to download full resolution via product page

Caption: A generalized experimental workflow for the synthesis of a bioactive morpholine
derivative.

Conclusion

The morpholine scaffold remains a highly valuable and versatile component in the design of
novel therapeutic agents. A thorough understanding of the structure-activity relationships of
morpholine derivatives is paramount for the rational design of compounds with enhanced
potency, selectivity, and favorable pharmacokinetic profiles. This technical guide has provided a
comprehensive overview of the SAR of morpholine compounds in the context of anticancer and
antifungal activities, supported by quantitative data, detailed experimental protocols, and
illustrative diagrams. It is anticipated that this information will serve as a valuable resource for
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researchers dedicated to the discovery and development of next-generation morpholine-based
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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